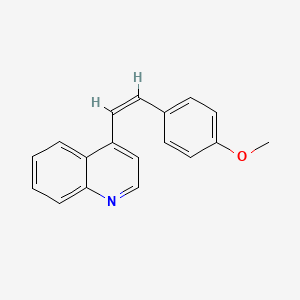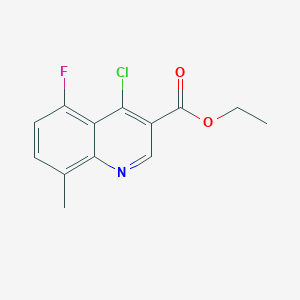
5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione is a quinazoline derivative known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione typically involves the reaction of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and oxidation steps. One common method involves the condensation of 2-aminobenzamide with benzaldehyde derivatives under acidic conditions, followed by cyclization to form the quinazoline core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline-5,8-dione derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents, including halogens and alkylating agents, are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer and anti-microbial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their anti-microbial and anti-inflammatory properties.
Quinazolinone derivatives: Exhibit a wide range of biological activities, including anti-cancer and anti-microbial effects.
Uniqueness
6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its hydroxyl and methyl groups contribute to its unique pharmacological profile .
Propriétés
Numéro CAS |
61416-93-1 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
8-hydroxy-4-methyl-2-phenylquinazoline-5,6-dione |
InChI |
InChI=1S/C15H10N2O3/c1-8-12-13(10(18)7-11(19)14(12)20)17-15(16-8)9-5-3-2-4-6-9/h2-7,18H,1H3 |
Clé InChI |
MZLYVVHBWUTBFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=CC(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)








![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)

![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)

